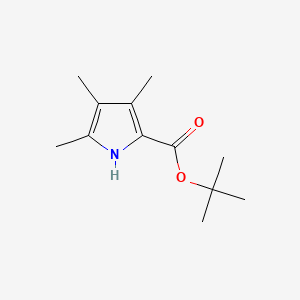

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate

Beschreibung

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate (CID 585325) is a pyrrole derivative with significant utility in organic synthesis, particularly as a precursor for porphyrinoids and other heterocyclic systems.

Eigenschaften

IUPAC Name |

tert-butyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-7-8(2)10(13-9(7)3)11(14)15-12(4,5)6/h13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUCLUDOOSRGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342875 | |

| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50634-31-6 | |

| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Esterification of 3,4,5-trimethyl-2-pyrrolecarboxylic acid

The most common and straightforward method to prepare tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is through the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction typically requires:

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid, or sometimes base catalysts like sodium hydroxide for esterification.

- Conditions: Refluxing the reaction mixture under an inert atmosphere to drive the esterification to completion.

- Solvents: Commonly used solvents include benzene or toluene to facilitate azeotropic removal of water formed during the reaction.

This method is scalable for industrial production, often optimized using continuous flow reactors to maintain consistent temperature and reaction times, improving yield and purity.

Multi-step Synthesis Route

A more detailed multi-step synthetic approach involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Toluene-4-sulfonic acid, benzene, ethylene glycol, reflux for 18 h under inert atmosphere | Initial esterification or protection step |

| 2 | Trichlorophosphate, 0–23 °C, 0.25 h, inert atmosphere | Activation or intermediate formation |

| 3 | Borane-THF, tetrahydrofuran, 0–23 °C, inert atmosphere | Reduction or further functional group modification |

This sequence allows for precise control over the substitution pattern and functional group transformations, yielding this compound with high specificity.

Research Findings and Analysis

- Yield and Purity: The esterification method typically achieves moderate to high yields, depending on reaction time and catalyst efficiency. Multi-step methods may have lower overall yields but offer better control over stereochemistry and substitution patterns.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are used to monitor reaction progress and confirm product formation.

- Spectroscopic Characterization: The product exhibits characteristic IR absorption bands for ester carbonyl groups (~1735 cm⁻¹) and pyrrole ring vibrations. NMR spectra confirm the presence of methyl groups and tert-butyl ester moiety.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Esterification | 3,4,5-trimethyl-2-pyrrolecarboxylic acid, tert-butyl alcohol, acid catalyst, reflux | Simple, scalable, high yield | Requires removal of water byproduct |

| Multi-step Synthesis | Toluene-4-sulfonic acid, trichlorophosphate, borane-THF, inert atmosphere | High specificity, control over substitution | More complex, longer reaction time |

| Continuous Flow Esterification | Acid catalyst, tert-butyl alcohol, controlled temperature | Consistent quality, scalable | Requires specialized equipment |

Additional Notes on Preparation

- Inert Atmosphere: Many steps require an inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

- Temperature Control: Maintaining temperatures between 0–23 °C in some steps prevents decomposition or unwanted side reactions.

- Safety: Handling requires precautions due to potential irritant properties of reagents and the product.

Analyse Chemischer Reaktionen

Hydrolysis of the tert-Butyl Ester

The tert-butyl group undergoes hydrolysis under acidic or basic conditions to yield 3,4,5-trimethyl-2-pyrrolecarboxylic acid. This reaction is critical for generating bioavailable derivatives.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), reflux | 3,4,5-Trimethyl-2-pyrrolecarboxylic acid | High |

| Basic hydrolysis | NaOH (aq.), reflux | 3,4,5-Trimethyl-2-pyrrolecarboxylic acid | Moderate |

Mechanistic studies indicate that steric hindrance from the tert-butyl group slows hydrolysis kinetics compared to smaller esters.

Oxidation Reactions

The pyrrole ring and methyl substituents participate in oxidation pathways:

| Oxidizing Agent | Conditions | Major Products | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, reflux | 3,4,5-Trimethylpyrrole-2-carboxylic acid | Selective oxidation of methyl groups |

| CrO₃ | Acetic anhydride, 0°C | Pyrrole diketones | Over-oxidation observed at higher temps |

Density functional theory (DFT) calculations suggest that electron-donating methyl groups stabilize intermediates during oxidation .

Reduction Reactions

The ester carbonyl can be reduced to primary alcohols or amines:

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 3,4,5-Trimethyl-2-pyrrolemethanol | 65–70% |

| NaBH₄ | EtOH, reflux | Partial reduction | <30% |

Reduction with LiAlH₄ proceeds via a nucleophilic acyl substitution mechanism, while NaBH₄ shows limited efficacy due to steric bulk .

Thionation with Lawesson’s Reagent

Lawesson’s reagent converts the ester into a thionoester, enabling access to sulfur-containing analogs:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Lawesson’s reagent | Toluene, 140°C, 20 min | tert-Butyl 3,4,5-trimethyl-2-pyrrolethioate | 59% |

This reaction also generates a novel pyrrole-annulated (1,3,2)-thiazaphospholidine byproduct, characterized via X-ray crystallography .

BODIPY Fluorophore Formation

Under BF₃·OEt₂ catalysis, the compound reacts with Lawesson’s reagent to form BF₂-chelated dipyrrin complexes (F-BODIPY):

| Conditions | Products | Yield |

|---|---|---|

| BF₃·OEt₂ (4 equiv.), CHCl₃, 160°C, 20 min | F-BODIPY derivatives | 12% |

Optimal yields are achieved using tert-butyl esters due to reduced side-product formation .

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyrrole β-positions:

| Reagent | Conditions | Products |

|---|---|---|

| Br₂ (1 equiv.) | CH₂Cl₂, 0°C | 5-Bromo-3,4,5-trimethylpyrrole-2-carboxylate |

| MeI (excess) | K₂CO₃, DMF, 60°C | N-Methylated derivative |

Methyl groups at positions 3, 4, and 5 direct electrophiles to the less hindered β-positions .

Thermal Decomposition

At elevated temperatures (>180°C), the tert-butyl ester undergoes elimination to form isobutylene and the corresponding acid:

This reaction is entropy-driven and proceeds via a six-membered cyclic transition state .

Comparative Reactivity

A reactivity comparison with analogs highlights steric and electronic effects:

| Compound | Reactivity toward LiAlH₄ | Thionation Efficiency |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 3,4,5-trimethyl-2-pyrrolecarboxylate | High | Low |

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate typically involves reactions between pyrrole derivatives and tert-butyl esters. Key methods include:

- Reflux Conditions : Reactions are often conducted under reflux to enhance yield and purity.

- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The molecular formula is with a molecular weight of approximately 203.28 g/mol. The structural features include a pyrrole ring with three methyl groups at positions 3, 4, and 5, and a tert-butyl ester at position 2.

Chemical Synthesis

This compound serves as an intermediate in various chemical synthesis processes. Its reactivity allows it to participate in typical reactions for esters and pyrroles. The compound can be utilized in:

- Synthesis of Conducting Polymers : The pyrrole moiety within the molecule has potential applications in developing materials with specific optical properties.

- Drug Development : Its structural characteristics make it suitable for modifications aimed at enhancing biological activity.

Recent studies have highlighted the biological potential of this compound:

- Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit enzymes such as Lysine-specific demethylase 1A and monoamine oxidase .

- Antiproliferative Activity : Research indicates that modifications to the substituents on the pyrrole ring can enhance or diminish biological activity, making it a candidate for drug design through quantitative structure-activity relationship (QSAR) analyses .

Computational Studies

Computational methods such as density functional theory (DFT) calculations have been employed to investigate the geometric configurations and electronic properties of this compound. These studies provide insights into:

- Reactivity Patterns : DFT calculations reveal steric interactions due to the bulky tert-butyl group that influence reactivity and stability.

- Molecular Docking Insights : Computational docking studies have been used to predict interactions with biological targets .

Spectroscopic Investigations

Spectroscopic techniques are crucial for understanding the functional groups and molecular interactions of this compound:

- Infrared Spectroscopy : Used to monitor changes during chemical reactions to elucidate mechanisms.

- Vibrational Spectroscopy : Provides data on functional group characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Molecular Structure explored the anticancer properties of various pyrrole derivatives including this compound. The findings indicated significant antiproliferative effects against cancer cell lines when modified appropriately .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the enzyme inhibitory effects of this compound through molecular docking simulations. The results showed promising interactions with specific enzymes implicated in various diseases, suggesting potential therapeutic applications .

Wirkmechanismus

The mechanism of action of tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate involves its interaction with various molecular targets and pathways. As a pyrrole derivative, it can participate in electron-rich aromatic interactions, making it a useful scaffold in the design of molecules that interact with enzymes, receptors, or other biological targets. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

- Molecular Formula: C₁₂H₁₉NO₂ .

- SMILES : CC1=C(NC(=C1C)C(=O)OC(C)(C)C)C .

- Melting Point : 114–116°C .

- Synthesis : Prepared via condensation of tert-butyl acetoacetate and 3-methyl-2,4-pentanedione under acidic conditions, achieving a 37% yield after crystallization .

- Collision Cross-Section (CCS) : Predicted values for various charge states (e.g., [M+H]⁺: 165.7 Ų, [M+Na]⁺: 172.3 Ų) provide insights into its behavior in mass spectrometry .

Its methyl substituents at the 3,4,5-positions further influence electronic and steric properties, impacting reactivity and intermolecular interactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Impact of tert-Butyl Group : The bulky tert-butyl group reduces solubility in polar solvents compared to methyl or ethyl esters but enhances crystallinity, as evidenced by the compound’s well-defined melting point .

- Methyl Substitutions : The 3,4,5-trimethyl configuration may hinder electrophilic substitution at the pyrrole ring compared to less-substituted analogues, directing reactivity to the 2-carboxylate position .

Biologische Aktivität

tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrrole ring substituted with three methyl groups and a tert-butyl ester. This structural configuration contributes to its unique biological properties.

Molecular Formula: CHN\O

Molecular Weight: 219.28 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Bacillus subtilis | 4 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against various cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer therapeutic .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.

- DNA Interaction: Similar to other pyrrole derivatives, it may bind to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation: It has been shown to influence ROS levels in cells, which plays a critical role in apoptosis induction in cancer cells .

Case Studies

A notable study investigated the effects of this compound in vivo using a mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its anticancer efficacy .

Q & A

Basic: What are common synthetic routes for tert-butyl 3,4,5-trimethyl-2-pyrrolecarboxylate?

The synthesis typically involves carbamate protection strategies. For example, Boc (tert-butoxycarbonyl) protection is widely used to stabilize reactive intermediates. In analogous syntheses (e.g., pyrrole derivatives), acylation or alkylation steps are followed by Boc-group introduction using di-tert-butyl dicarbonate (Boc₂O) under mild conditions (e.g., room temperature, dichloromethane solvent) . Key reagents include NaBH₄ for reductions and acetic anhydride for subsequent functionalization . Purification often employs column chromatography or recrystallization.

Basic: What characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, tert-butyl groups exhibit distinct singlet peaks in ¹H NMR (~1.3 ppm) .

- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry. A triclinic crystal system (space group P1) with lattice parameters (e.g., a = 9.672 Å, α = 72.487°) is typical for similar carbamate derivatives .

- Gas Chromatography (GC): Used to monitor reaction progress and purity, especially in multi-step syntheses .

Advanced: How can reaction conditions be optimized for synthesizing derivatives of this compound?

Statistical experimental design (e.g., factorial or response surface methodology) is critical. For instance, in epoxidation reactions, factors like catalyst loading (e.g., Mo(CO)₆), temperature, and solvent polarity are systematically varied . Multi-variable analysis isolates significant factors and identifies optimal conditions. For example, 1,2-dichloroethane may enhance reactivity compared to polar solvents due to reduced side reactions .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

- X-ray Diffraction: Resolves ambiguities in NMR assignments (e.g., distinguishing regioisomers) by providing precise bond lengths and angles .

- Computational Modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them to experimental data to validate structures.

- 2D NMR Techniques: HSQC and HMBC correlations clarify connectivity in complex splitting patterns.

Basic: What purification methods are recommended for this compound?

- Recrystallization: Effective for high-purity isolation. Solvents like ethanol or ethyl acetate are selected based on solubility profiles .

- Flash Chromatography: Ideal for separating intermediates with similar polarities. Gradient elution (e.g., hexane/ethyl acetate) is commonly used .

Advanced: How to analyze stereochemical outcomes in reactions involving this compound?

- Chiral HPLC or SFC: Separates enantiomers for optical purity assessment.

- X-ray Crystallography: Confirms absolute configuration, as demonstrated in structurally related carbamates .

- Circular Dichroism (CD): Detects chiral centers in absence of crystalline samples.

Basic: What safety precautions are critical when handling this compound?

- Storage: Keep in airtight containers at –20°C to prevent degradation .

- Handling: Use explosion-proof equipment in well-ventilated areas, as tert-butyl groups can decompose under heat .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory .

Advanced: How to design catalytic studies for functionalizing this compound?

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd, Mo) for cross-coupling or oxidation reactions. For example, Mo(CO)₆ catalyzes epoxidation of cyclic trienes with tert-butyl hydroperoxide (TBHP) .

- Kinetic Studies: Monitor reaction rates via GC or HPLC to determine turnover frequencies (TOF) and activation energies.

Basic: How to assess the stability of this compound under varying conditions?

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures.

- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and humidity, then analyze purity via NMR or LC-MS .

Advanced: What strategies improve regioselectivity in electrophilic substitutions on the pyrrole ring?

- Directing Groups: Electron-donating substituents (e.g., methyl groups) direct electrophiles to specific positions.

- Lewis Acid Catalysis: BF₃·OEt₂ enhances selectivity in Friedel-Crafts alkylations by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.